1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid
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Overview
Description
1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenyl core, followed by the introduction of the thia and triaza groups. The piperidine ring is then attached, and finally, the carboxylic acid group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxamide
- 1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-methanol
Uniqueness
1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H18N4O2S/c1-9-7-10(2)20-16-12(9)13-14(24-16)15(19-8-18-13)21-5-3-11(4-6-21)17(22)23/h7-8,11H,3-6H2,1-2H3,(H,22,23) |
InChI Key |
FLWOJIXERGKOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)O)C |
Origin of Product |
United States |
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